Ulevostinag - 2082743-96-0

Ulevostinag

Catalog Number: EVT-3461728
CAS Number: 2082743-96-0
Molecular Formula: C20H22F2N10O9P2S2
Molecular Weight: 710.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ulevostinag is a synthetic cyclic dinucleotide (CDN) and agonist of stimulator of interferon genes protein (STING), with potential immunoactivating and antineoplastic activities. Upon intratumoral (IT) administration,ulevostinag binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment; this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T-lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.
Synthesis Analysis

The synthesis of Ulevostinag involves several sophisticated methods aimed at producing the compound efficiently and at scale. A notable approach is the activation of the 2′ and 3′-alcohol groups of guanosine, which are converted into bis-tosylates. This reaction allows for regioselective transformations necessary for constructing the compound's complex structure .

Technical Details

  • Key Steps: The synthesis process includes a Claisen rearrangement to access keto-nucleoside intermediates from guanosine derivatives. This method has been optimized to achieve kilogram-scale production, demonstrating both efficiency and scalability .
  • Electrophilic Approach: Another significant aspect involves using electrophilic methods to create fluorinated nucleosides, which are critical components of Ulevostinag’s structure. This approach enhances the compound's stability and bioactivity .
Molecular Structure Analysis

The molecular structure of Ulevostinag is characterized by its unique arrangement of nucleobase components, which are crucial for its function as a nucleoside analog. The compound features modifications that distinguish it from natural nucleosides, enhancing its interaction with biological targets.

Structure Data

  • Molecular Formula: The specific molecular formula and structural data are essential for understanding its chemical behavior and interactions.
  • 3D Conformation: Advanced techniques such as X-ray crystallography or NMR spectroscopy are often employed to elucidate the three-dimensional conformation of Ulevostinag, providing insights into its binding properties and reactivity .
Chemical Reactions Analysis

Ulevostinag undergoes various chemical reactions that are pivotal for its functionality as a therapeutic agent. These reactions include phosphorylation and glycosylation processes that modify its structure further.

Technical Details

  • Reactivity: The compound's reactivity towards nucleophiles and electrophiles is significant in determining its efficacy as a drug candidate.
  • Stability Studies: Research often focuses on the stability of Ulevostinag under physiological conditions, assessing how it behaves in biological systems over time .
Mechanism of Action

The mechanism of action for Ulevostinag primarily involves its role as a STING agonist. By activating the STING pathway, it enhances innate immune responses against tumors.

Process Data

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Ulevostinag is crucial for predicting its behavior in biological systems.

Physical Properties

  • Solubility: The solubility profile in various solvents can influence formulation strategies for drug delivery.
  • Stability: Thermal and photochemical stability assessments help determine storage conditions and shelf life.

Chemical Properties

  • pKa Values: Determining the pKa values provides insight into ionization states at physiological pH, affecting absorption and distribution.
  • Spectroscopic Data: Techniques such as UV-Vis spectroscopy can be used to analyze electronic transitions within the compound .
Applications

Ulevostinag shows promise in various scientific applications, particularly in cancer therapy. Its ability to activate immune responses positions it as a potential candidate for combination therapies with existing immunotherapies.

Scientific Uses

  • Oncology Research: Investigations into its efficacy against different cancer types continue to be a major focus.
  • Immunotherapy Development: Ulevostinag is being explored as an adjunct therapy to enhance responses to established immunotherapeutic agents like checkpoint inhibitors .

Properties

CAS Number

2082743-96-0

Product Name

Ulevostinag

IUPAC Name

2-amino-9-[(1S,6R,8R,9S,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

Molecular Formula

C20H22F2N10O9P2S2

Molecular Weight

710.5 g/mol

InChI

InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1

InChI Key

YSUIQYOGTINQIN-UZFYAQMZSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.